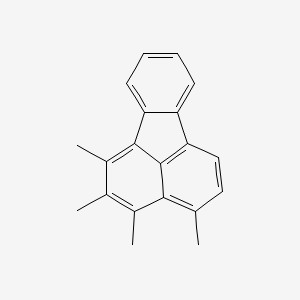

1,2,3,4-Tetramethylfluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

71277-99-1 |

|---|---|

Molecular Formula |

C20H18 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1,2,3,4-tetramethylfluoranthene |

InChI |

InChI=1S/C20H18/c1-11-9-10-17-15-7-5-6-8-16(15)19-14(4)12(2)13(3)18(11)20(17)19/h5-10H,1-4H3 |

InChI Key |

RLQQWWUUTUVCCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C(=C3C2=C(C=C1)C4=CC=CC=C43)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Tetramethylfluoranthene Systems

Convergent Synthesis Approaches

Diels-Alder Cycloaddition Reactions in Fluoranthene (B47539) Core Construction

A logical and efficient Diels-Alder approach to the 1,2,3,4-tetramethylfluoranthene core involves the reaction of acenaphthylene (B141429) (as the dienophile) with a suitably substituted diene. Specifically, 3,4-dimethylthiophene-S,S-dioxide serves as an excellent precursor to the required 2,3-dimethyl-1,3-butadiene (B165502) fragment. Thiophene-S,S-dioxides are known to be reactive dienes in [4+2] cycloadditions. nih.gov The initial cycloaddition adduct readily undergoes a cheletropic extrusion of sulfur dioxide upon heating to form a cyclohexadiene ring.

For the synthesis of this compound, a hypothetical two-step sequence can be envisioned. First, a Diels-Alder reaction between 1,2-dimethylacenaphthylene (B14720351) and 3,4-dimethylthiophene-S,S-dioxide would form the initial cycloadduct. Subsequent thermal extrusion of sulfur dioxide and aromatization via dehydrogenation would yield the target molecule. Thiophene (B33073) S-oxides, generated in situ, are also effective dienes in these cycloadditions. researchgate.net While thiophene itself is a poor diene due to its aromaticity, its oxidized derivatives, the S-oxide and S,S-dioxide, readily participate in Diels-Alder reactions. nih.gov

The inverse electron demand Diels-Alder (IEDDA) reaction reverses the electronic requirements of the standard reaction, employing an electron-poor diene and an electron-rich dienophile. acs.orgnih.gov This variant expands the scope of the cycloaddition, enabling the synthesis of a wider range of substituted aromatic and heterocyclic systems. nih.gov The reaction proceeds through a [4+2] cycloaddition, often followed by a retro-Diels-Alder reaction to expel a small, stable molecule (like N₂) and form an aromatic ring. nih.govnih.gov

In the context of fluoranthene synthesis, an IEDDA approach could involve an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich derivative of acenaphthylene. nih.govrsc.org For instance, a 3,6-disubstituted-1,2,4,5-tetrazine could react with acenaphthylene to form diazafluoranthene derivatives after the extrusion of nitrogen. researchgate.net This strategy is particularly useful for synthesizing heteroatom-containing fluoranthene analogues and can be guided by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene is dominant. researchgate.net

Controlling the regiochemistry of the Diels-Alder reaction is crucial when both the diene and dienophile are unsymmetrical. masterorganicchemistry.comyoutube.com The outcome can often be predicted by considering the electronic properties of the substituents. youtube.com Generally, the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile. libretexts.org This is often rationalized by examining the resonance structures of the reactants to identify sites of partial positive and negative charge. youtube.com

For example, in a normal electron demand Diels-Alder reaction, a diene with an electron-donating group (EDG) at the 1-position will preferentially form the "ortho" (1,2) product with an electron-deficient alkene. masterorganicchemistry.com A diene with an EDG at the 2-position typically yields the "para" (1,4) product. youtube.com These preferences are governed by the orbital coefficients of the FMOs. nih.gov In the synthesis of substituted fluoranthenes, careful selection of substituted acenaphthylenes and dienes is necessary to achieve the desired regiochemical outcome, such as the 1,2,3,4-substitution pattern. The stereoselectivity of the Diels-Alder reaction is also a key feature, typically proceeding via a syn-addition to the dienophile, with a general preference for the endo product due to secondary orbital interactions, although the exo product can sometimes be favored.

Transition Metal-Catalyzed Cyclizations and Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a highly versatile and powerful tool for the construction of polycyclic aromatic hydrocarbons, including the fluoranthene core. beilstein-journals.org These methods often proceed under milder conditions than classical approaches and exhibit high selectivity.

Palladium-catalyzed reactions provide a convergent and efficient route to substituted fluoranthenes. A prominent strategy involves a tandem Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. nih.govacs.org This approach typically starts with a 1,8-dihalonaphthalene which first couples with an ortho-halophenylboronic acid. The resulting intermediate then undergoes an intramolecular palladium-catalyzed C-H activation/arylation to close the five-membered ring and form the fluoranthene skeleton. This method has been shown to be effective for a range of substituted arylboronic acids, demonstrating good functional group tolerance. nih.govacs.org

The table below illustrates the scope of this methodology for synthesizing various substituted fluoranthenes, showcasing typical catalysts, conditions, and yields.

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Source |

| 1 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | NaOAc·3H₂O | DMSO/H₂O | 90 | 71 | nih.gov |

| 2 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (5) | NaOAc·3H₂O | DMSO/H₂O | 90 | 78 | nih.gov |

| 3 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (5) | NaOAc·3H₂O | DMSO/H₂O | 90 | 65 | nih.gov |

| 4 | Thiophene-3-ylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | DMSO | 120 | 76 | beilstein-journals.org |

| 5 | Thiophene-3-ylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | DMSO | 120 | 78 | beilstein-journals.org |

Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Fluoranthenes from 1,8-Diiodonaphthalene (B175167).

To synthesize this compound using this approach, a potential route would involve the coupling of 1,8-dihalonaphthalene with 2-halo-3,4,5,6-tetramethylphenylboronic acid, followed by intramolecular C-H arylation. Alternatively, palladium-catalyzed cyclocarbonylation of specific o-halobiaryls represents another pathway to form related fluorenone structures, which could then be further modified. capes.gov.br

Suzuki-Miyaura Coupling in Building Polycyclic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of polycyclic aromatic hydrocarbons, including the fluoranthene skeleton. rsc.orgbeilstein-journals.orgacs.org This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide. In the context of fluoranthene synthesis, a common approach is a tandem sequence involving an initial intermolecular Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. rsc.orgnih.gov

This process can be generalized into two main pathways:

Pathway A: Coupling a bromonaphthalene derivative with a (2-bromophenyl)boronic acid. rsc.org

Pathway B: Coupling a naphthalene-1-boronic acid with a 1,2-dihalobenzene. rsc.org

A significant advancement involves a one-pot, double C-H functionalization where 1,8-dibromonaphthalene (B102958) reacts with an arene in the presence of a palladium catalyst. beilstein-journals.org This method allows for the regioselective introduction of substituents onto the fluoranthene core based on the starting arene. beilstein-journals.org For instance, coupling 1,8-diiodonaphthalene with various arylboronic acids or esters under palladium catalysis affords the corresponding fluoranthene derivatives in good yields. nih.govacs.org The versatility of the Suzuki-Miyaura reaction allows for the use of diverse substrates, including those with electron-donating or electron-withdrawing groups, making it a highly adaptable tool for building substituted fluoranthene systems. beilstein-journals.orgnih.gov

| Naphthalene (B1677914) Precursor | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| 1,8-Dichloronaphthalene | Arylboronic Acids | Homogeneous Pd catalyst (e.g., Pd₂(dba)₃) | Effective for fluoranthene core assembly. nih.gov | nih.gov |

| 1,8-Dibromonaphthalene | (Hetero)arenes | PdCl(C₃H₅)(dppb) / KOPiv | One-pot double C-H functionalization. beilstein-journals.org | beilstein-journals.org |

| 1,8-Diiodonaphthalene | Arylboronic Acids/Esters | Pd(dppf)Cl₂ (Homogeneous) | Tandem Suzuki/intramolecular C-H arylation. nih.govacs.org | nih.govacs.org |

| 1,8-Diiodonaphthalene | Arylboronic Acids/Esters | rGO-CuPd Nanocatalyst (Heterogeneous) | High efficiency and catalyst reusability. nih.govacs.org | nih.govacs.org |

Oxidative and Reductive Coupling Methods for Polycyclic Framework Formation

Alternative strategies for forming the fluoranthene framework involve oxidative and reductive coupling reactions. These methods create crucial carbon-carbon bonds through different mechanisms compared to palladium-catalyzed cross-couplings.

Oxidative Coupling: An effective strategy for synthesizing benzo[j]fluoranthenes involves the oxidative dimerization of electron-rich naphthalene precursors. rsc.org For example, treating specific naphthalene derivatives with an oxidant like iron(III) chloride (FeCl₃) can induce an intramolecular coupling to form the polycyclic skeleton directly, with yields reported in the range of 25–65%. rsc.org The biosynthesis of some naturally occurring benzo[j]fluoranthene derivatives is proposed to proceed through a similar oxidative dimerization pathway. rsc.org

Reductive Coupling: Reductive coupling methods are also pivotal in constructing complex cyclic systems. Metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclizations represent a powerful approach for forming strategic C-C bonds in polycyclic synthesis. acs.org While direct examples for this compound are not prominent, the principle involves using a reductant to generate radical species that cyclize to form the desired framework. acs.orgscripps.edu Another relevant method is the McMurry ring closure, which utilizes a reductive coupling of two carbonyl groups to form an alkene, a transformation that has been successfully used to assemble the core of benzo[j]fluoranthene natural products. nih.gov These reductive methods offer complementary pathways to access complex molecular architectures. rsc.orgmit.edu

Stepwise Reaction Mechanisms in Complex Molecule Synthesis

The assembly of a molecule as specific as this compound requires precise, stepwise construction. Foundational organic reactions, such as aldol (B89426) condensations and nucleophilic additions, are essential for creating the necessary precursors and building the carbon skeleton in a controlled manner.

Aldol Condensation Cascade Processes in Dimerization

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to build complex molecules from simpler carbonyl-containing precursors. mdpi.com The reaction proceeds by the addition of an enolate to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net In the synthesis of polycyclic systems, an aldol condensation cascade could be envisioned to dimerize or join precursor molecules. For example, a reaction between two simpler molecules containing appropriate ketone and methyl functionalities could initiate a sequence of condensation and cyclization steps, ultimately leading to the fluoranthene core. The reaction is typically catalyzed by an acid or a base and is a powerful tool for producing larger, more complex structures from readily available starting materials. mdpi.comresearchgate.net

Nucleophilic Additions in Sequential Synthetic Pathways

Nucleophilic addition is a key reaction type in organic synthesis, involving the attack of an electron-rich nucleophile on an electron-deficient electrophile, such as a carbonyl carbon. masterorganicchemistry.comkhanacademy.org This reaction is fundamental to building molecular complexity in a stepwise fashion. numberanalytics.com In a synthetic pathway toward this compound, nucleophilic additions could be used to introduce side chains or functional groups onto precursor rings. diva-portal.org For example, a Grignard reagent (an organometallic nucleophile) could be added to a ketone on a naphthalene-based precursor to install a part of the carbon framework that will later be involved in cyclization. khanacademy.org The general mechanism involves the nucleophile attacking the electrophilic carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com By carefully selecting the nucleophile and electrophile, chemists can sequentially build up a molecule, controlling the introduction of each component in the synthetic route. numberanalytics.com

Optimization of Synthetic Procedures and Yield Enhancement Strategies

Maximizing the efficiency of synthetic routes is crucial. For polycyclic aromatic hydrocarbons, optimization often focuses on improving reaction conditions to increase yields and reduce reaction times. A significant advancement has been the application of microwave irradiation in Suzuki-Miyaura cross-coupling reactions. acs.orgresearchgate.netnih.gov This technique can dramatically accelerate reaction rates, reducing completion times from many hours under conventional heating to mere minutes. acs.orgnih.gov For example, a microwave-assisted Suzuki coupling for PAH synthesis saw a ~72-fold increase in reaction rate compared to thermal conditions. nih.gov

| Strategy | Method/Catalyst | Advantage | Reference |

|---|---|---|---|

| Rate Acceleration | Microwave Irradiation (MWI) | Reduces reaction time from ~24 hours to ~20 minutes. acs.orgnih.gov | acs.orgresearchgate.netnih.gov |

| Catalyst Efficiency | Polyurea Microencapsulated Palladium (Pd EnCat™ 30) | Excellent yields under microwave conditions. researchgate.net | researchgate.net |

| Catalyst Reusability | rGO-CuPd Nanocatalyst | Heterogeneous catalyst, reusable for multiple cycles with minimal loss of activity. nih.govacs.org | nih.govacs.org |

| Yield Improvement | Optimization of base (e.g., KOPiv, NaOAc·3H₂O) and solvent | Maximizes product yield by fine-tuning reaction conditions. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

Challenges in Stereoselective Synthesis and Regioisomeric Control

The synthesis of specifically substituted polycyclic aromatic hydrocarbons like this compound presents significant challenges in controlling stereoselectivity and regioselectivity.

Regioisomeric Control: Achieving the desired arrangement of substituents on the fluoranthene core is a major hurdle. The final positions of the methyl groups are determined by the substitution pattern of the starting materials. In methods like the tandem Suzuki coupling/C-H activation, the use of specifically substituted arenes or arylboronic acids is necessary to direct the functionalization to the desired positions. beilstein-journals.org However, reactions can sometimes lead to a mixture of regioisomers, which are compounds with the same molecular formula but different arrangements of substituents. rsc.org The separation of these isomers can be exceedingly difficult due to their similar physical properties, often requiring tedious chromatographic techniques. rsc.orgnih.gov The development of highly regioselective reactions, where one isomer is formed preferentially, is a key area of research. beilstein-journals.orgresearchgate.net

Stereoselective Synthesis: While this compound itself is achiral, the introduction of non-planar substituents or the creation of derivatives could introduce chiral centers, making stereoselective synthesis a critical concern. nih.govresearchgate.netrsc.org Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities. nih.gov Challenges arise because the stereochemical configuration around a molecule's central bonds can significantly impact its properties. nih.gov For complex polycyclic systems, controlling the three-dimensional arrangement of atoms during a reaction is difficult and often requires specialized chiral catalysts or auxiliaries. rsc.orgnih.gov

Elucidation of Reaction Mechanisms and Transformational Chemistry

Photochemical Transformations and Dimerization Dynamics

Photochemical reactions offer a powerful tool for inducing structural changes in complex organic molecules. researchgate.net For fluoranthene (B47539) derivatives, these transformations can lead to the formation of intricate cyclobutane (B1203170) structures through cycloaddition reactions.

The [2+2] photocycloaddition is a cornerstone of photochemical synthesis, involving the direct union of two double bonds to form a cyclobutane ring. nsf.gov This reaction can occur in an intramolecular fashion if the two reacting olefinic groups are part of the same molecule, linked by a tether. nih.gov The regioselectivity of these intramolecular reactions—that is, which atoms bond to form the new ring—is often governed by the length of this tether. nih.gov

In the context of fluoranthene derivatives, a substituent chain containing a double bond could potentially undergo an intramolecular [2+2] cycloaddition with one of the double bonds within the aromatic fluoranthene core upon photoexcitation. Depending on the geometry of approach, dictated by the tether, either a "straight" or a "crossed" cycloaddition product can be formed. nih.gov The "crossed" adducts, in particular, result in complex, bridged molecular skeletons that are often difficult to synthesize through other means. nih.gov While this reaction is a well-established principle, specific studies detailing the intramolecular [2+2] photocycloaddition for 1,2,3,4-tetramethylfluoranthene are not extensively documented. However, the principles have been demonstrated in other systems, such as dienones, where visible light and a photosensitizing catalyst can be used to achieve efficient and highly regioselective crossed cycloadditions. nih.gov

The mechanism of many photochemical reactions, including [2+2] cycloadditions proceeding from a triplet excited state, involves the formation of diradical intermediates. nih.gov Upon photoexcitation, one of the double bonds is promoted to an excited state and adds to the second, ground-state double bond. This process involves the homolytic cleavage of a π-bond, leading to a 1,4-diradical species. nih.gov This intermediate is not stable and rapidly undergoes subsequent bond formation. The final cyclobutane ring is formed through the recombination of the two radical centers. nih.gov

This sequence of bond breaking and reformation is fundamental to the transformation. In some systems, these photochemical reactions can be reversible, where the cycloadduct can undergo photocycloreversion to regenerate the starting material, a process known as photoswitching. researchgate.net This reversibility is often dependent on the wavelength of light used. researchgate.net The dynamic interplay between the forward cycloaddition and the reverse cycloreversion allows for potential applications in molecular switches and materials science.

Isomerization Pathways and Stereochemical Interconversions

The study of isomerization and stereochemical interconversions in polycyclic aromatic hydrocarbons (PAHs) like this compound is crucial for understanding their formation, environmental fate, and the synthesis of complex molecular architectures. While specific research on the isomerization pathways of this compound is not extensively detailed in publicly available literature, general principles of PAH chemistry and studies on related substituted aromatic compounds allow for the postulation of potential transformation routes. These transformations can be broadly categorized into thermal and photochemical processes.

Thermal Rearrangements:

At elevated temperatures, as found in combustion processes or certain industrial settings, PAHs can undergo isomerization reactions. These rearrangements often involve intramolecular hydrogen or alkyl group shifts, or even skeletal reorganizations. For substituted fluoranthenes, thermal processes could potentially lead to the migration of the methyl groups around the aromatic core. The stability of the resulting isomers would be dictated by thermodynamic factors, such as the relief of steric strain between adjacent methyl groups.

In a related context, the thermal rearrangement of other complex cyclic systems, such as 1,1,2,2-tetraphenylcyclopropane, has been shown to proceed through intermediate structures that can be detected and trapped. rsc.org This suggests that the isomerization of this compound might also involve transient intermediates. Computational studies on the reactivity of PAHs, including the parent fluoranthene molecule, utilize methods like density functional theory (DFT) to predict reactive sites. researchgate.netresearchgate.net Such calculations could, in principle, be applied to model the energy barriers and transition states for methyl group migrations in this compound, providing a theoretical framework for its thermal isomerization.

Photochemical Isomerization:

Photochemical isomerization, induced by the absorption of light, represents another significant pathway for the transformation of aromatic compounds. youtube.com For PAHs, this often involves excitation to a higher electronic state, which can weaken specific bonds and allow for rotations or rearrangements that are not feasible in the ground state. youtube.com For instance, the photochemical E-Z isomerization of molecules with double bonds is a well-documented phenomenon. nih.gov

While this compound lacks the typical double bonds that undergo E-Z isomerization, the principles of photochemical reactivity could still apply. Absorption of a photon could promote the molecule to an excited state where the aromatic system's bonding is altered, potentially facilitating methyl group shifts or other structural changes. Theoretical studies on the photoisomerization of other aromatic systems, like furans, have detailed the mechanisms involving excited triplet states and intersystem crossing to the ground state potential energy surface, leading to rearranged products. nih.gov A similar approach could be used to investigate the potential photochemical isomerization pathways of substituted fluoranthenes.

Stereochemical Considerations:

The concept of stereoisomerism in complex, non-planar PAHs and related structures is an area of active research. While this compound itself is planar and achiral, the synthesis of more complex, bowl-shaped molecules derived from fluoranthene precursors has demonstrated the existence of stable chiral stereoisomers. nih.gov These indenocorannulenes, which are derivatives of fluoranthene, can have high barriers to bowl-to-bowl inversion, leading to the separability of enantiomers at room temperature. nih.gov This highlights that stereochemical complexity can arise in larger systems built upon the fluoranthene framework.

The introduction of substituents can significantly influence the stereochemical behavior of cyclic compounds. For example, in difluorinated pyrrolidines, the presence and relative position of fluorine atoms dictate the conformational preferences of the molecule. beilstein-journals.org While not directly analogous, this principle underscores that the specific substitution pattern on a core structure can have profound stereochemical implications.

Potential Isomerization Pathways of this compound

Based on general principles of PAH chemistry, the following table outlines hypothetical isomerization products of this compound. It is important to note that these are postulated pathways, and the actual occurrence and conditions for these transformations would require specific experimental and computational investigation.

| Starting Isomer | Potential Isomerization Product | Transformation Type |

| This compound | 1,2,3,x-Tetramethylfluoranthene (x ≠ 4) | Methyl group migration |

| This compound | Other dimethyl-, trimethyl-, or tetramethyl-substituted fluoranthene isomers | Skeletal rearrangement |

Research Findings on Related Compounds

Detailed research on the isomerization of substituted fluoranthenes is limited. However, studies on the synthesis and properties of various fluoranthene derivatives provide some insights. For example, the synthesis of luminescent-substituted fluoranthenes has been achieved through cycloaddition reactions, yielding various donor-acceptor systems. nih.gov While not focused on isomerization, this work demonstrates the chemical tractability of the fluoranthene core for creating diverse substitution patterns. Furthermore, investigations into the interaction of fluoranthene with host molecules like cucurbiturils have provided detailed spectroscopic data on the parent compound, which serves as a baseline for studying its substituted derivatives. mdpi.com

Advanced Structural and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction Analysis for Configuration and Conformation Confirmation

Single-crystal X-ray diffraction is a powerful, non-destructive technique that yields precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method is indispensable for the unambiguous determination of the three-dimensional structure of molecules in the solid state. carleton.eduumass.edu The process involves irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern that is dependent on the arrangement of the atoms. umass.edu

For 1,2,3,4-tetramethylfluoranthene, single-crystal X-ray diffraction analysis would provide definitive confirmation of the planar fluoranthene (B47539) core and the spatial orientation of the four methyl groups. This analysis reveals crucial data such as:

Bond Lengths and Angles: Precise measurements of the carbon-carbon bond lengths within the aromatic system and the carbon-carbon single bonds of the methyl groups. It also determines the angles between these bonds, confirming the geometry of the molecule. carleton.edu

Torsional Angles: Information about the rotational orientation of the methyl groups relative to the fluoranthene plane.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice, including intermolecular interactions. nih.gov

Crystal Data and Structure Refinement Parameters for a Hypothetical this compound Crystal

| Parameter | Value |

| Empirical formula | C₂₀H₁₆ |

| Formula weight | 256.34 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 101.23(4)°c = 11.789(5) Å, γ = 90° |

| Volume | 1460.1(10) ų |

| Z | 4 |

| Density (calculated) | 1.165 Mg/m³ |

| Absorption coefficient | 0.065 mm⁻¹ |

| F(000) | 544 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -15 ≤ l ≤ 15 |

| Reflections collected | 12345 |

| Independent reflections | 3356 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.990 and 0.984 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3356 / 0 / 221 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, providing detailed information about the structure and dynamics of molecules in solution. numberanalytics.comnih.gov

¹H NMR spectroscopy is particularly sensitive to the local chemical environment of hydrogen atoms (protons). libretexts.org For this compound, the ¹H NMR spectrum would be characterized by signals corresponding to the aromatic protons on the fluoranthene core and the protons of the four methyl groups. pressbooks.pub The chemical shifts of the methyl proton signals provide insight into their electronic environment. libretexts.org Due to the steric crowding and the anisotropic effects of the aromatic system, the four methyl groups are expected to be in distinct chemical environments, leading to separate signals for each group. nih.gov The integration of these signals would confirm the presence of three protons for each methyl group. youtube.com

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.2 | Multiplet | 6H | Aromatic-H |

| 2.65 | Singlet | 3H | Methyl-H (C1) |

| 2.58 | Singlet | 3H | Methyl-H (C4) |

| 2.45 | Singlet | 3H | Methyl-H (C2) |

| 2.42 | Singlet | 3H | Methyl-H (C3) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org While the natural abundance of the ¹³C isotope is low (about 1.1%), modern NMR techniques allow for the acquisition of high-quality spectra. chemistrysteps.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will typically produce a single peak. chemistrysteps.com This allows for the identification of all 20 carbon atoms in the molecule, including the 16 carbons of the fluoranthene core and the four methyl carbons. oregonstate.edu The chemical shifts of the carbon signals are influenced by hybridization and the electronegativity of nearby atoms. libretexts.org

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 120 - 140 | Aromatic C (16 signals) |

| 15.2 | Methyl C (C1) |

| 14.8 | Methyl C (C4) |

| 14.5 | Methyl C (C2) |

| 14.3 | Methyl C (C3) |

For complex molecules like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques provide an additional dimension of information, revealing correlations between different nuclei. youtube.com Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals. univr.itnih.gov

COSY: Identifies protons that are coupled to each other, typically on adjacent carbon atoms. univr.it

HSQC: Correlates directly bonded proton and carbon atoms. youtube.com

These techniques would allow for the precise assignment of each proton and carbon signal to its specific position within the this compound molecule.

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules, such as conformational changes or restricted bond rotations. numberanalytics.comnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that reflect the rates of these processes. umn.edu For analogues of this compound that exhibit non-planar, bowl-shaped geometries, VT-NMR can be used to determine the energy barrier for the "bowl-to-bowl" inversion process. libretexts.org At low temperatures, where the inversion is slow on the NMR timescale, separate signals for atoms in different environments of the two bowl conformers may be observed. ucl.ac.uk As the temperature is increased, the inversion rate increases, leading to broadening and eventual coalescence of these signals into a single averaged peak. ucl.ac.uk Analysis of the coalescence temperature allows for the calculation of the free energy of activation for the inversion process. ucl.ac.uk

Advanced Optical Spectroscopy for Electronic and Photophysical Properties

Advanced optical spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are employed to investigate the electronic and photophysical properties of this compound. These methods provide insights into how the molecule interacts with light, including the energies of its electronic transitions and its emissive properties. The absorption and emission spectra are influenced by the extended π-conjugated system of the fluoranthene core and can be subtly tuned by the presence of the methyl groups.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For a compound like this compound, the absorption spectrum is expected to be dominated by π-π* transitions associated with the aromatic fluoranthene core. The addition of four methyl groups can influence the electronic properties through inductive and hyperconjugation effects, typically causing small shifts in the absorption maxima (λmax) compared to the parent fluoranthene molecule. wikipedia.org The spectrum would likely exhibit multiple absorption bands, corresponding to transitions to different excited states (S1, S2, etc.). Detailed analysis of these bands, including their position and intensity (molar absorptivity, ε), provides insight into the energy levels of the molecule's electronic states.

Table 1: Hypothetical UV-Visible Absorption Data for this compound

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| S₀ → S₁ | Data Not Available | Data Not Available | Data Not Available |

| S₀ → S₂ | Data Not Available | Data Not Available | Data Not Available |

| S₀ → S₃ | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not available in the reviewed literature.

Photoluminescence Studies and Emission Characteristics

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, typically in the form of fluorescence or phosphorescence, occurs as the excited molecule relaxes back to its ground state. The PL spectrum provides information about the energy of the lowest excited singlet state (S1) and the efficiency of the radiative decay process.

Fluoranthene and its derivatives are known for their characteristic fluorescence. wikipedia.orgrsc.org The emission spectrum of this compound would be expected to be a mirror image of the lowest-energy absorption band (the S₀ → S₁ transition). The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. This yield is sensitive to the molecular structure and the surrounding environment. nih.gov

Table 2: Hypothetical Photoluminescence Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Emission Maximum (λem) | Data Not Available | Data Not Available |

| Fluorescence Quantum Yield (ΦF) | Data Not Available | Data Not Available |

| Stokes Shift (nm) | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not available in the reviewed literature.

Time-Resolved Photoluminescence for Charge Generation and Separation Dynamics

Time-resolved photoluminescence (TRPL) is a powerful technique for studying the dynamics of excited states on timescales ranging from picoseconds to microseconds. aps.org By measuring the decay of the luminescence intensity over time following a short pulse of excitation light, one can determine the excited-state lifetime (τ). This lifetime is a critical parameter that reflects the rates of all de-excitation processes, both radiative (fluorescence) and non-radiative.

In the context of this compound, TRPL studies would reveal the kinetics of charge carrier recombination. chemrxiv.org The analysis of the decay curve, which can often be fitted to one or more exponential functions, provides the rate constants for these processes. nih.gov This information is crucial for understanding the mechanisms of charge generation and separation, which are fundamental to applications in optoelectronic devices. The dynamics can be influenced by factors such as molecular aggregation and interactions with other molecules. rsc.orgrsc.org

Electrochemical Studies for Molecular Orbital Energy Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. In a CV experiment, the voltage applied to a solution of the compound is swept, and the resulting current is measured. The potentials at which oxidation and reduction occur are related to the HOMO and LUMO energy levels, respectively.

For this compound, the first oxidation potential would correspond to the removal of an electron from the HOMO, while the first reduction potential would relate to the addition of an electron to the LUMO. These energy levels are critical for predicting the compound's electron-donating and electron-accepting capabilities and for assessing its suitability for use in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The difference between the HOMO and LUMO energies provides an electrochemical estimate of the band gap. researchgate.netaps.org

Table 3: Hypothetical Electrochemical Data and Calculated Orbital Energies for this compound

| Parameter | Value (V vs. Fc/Fc⁺) | Calculated Energy (eV) |

|---|---|---|

| Onset Oxidation Potential (Eₒₓ) | Data Not Available | Data Not Available |

| Onset Reduction Potential (EᵣₑᏧ) | Data Not Available | Data Not Available |

| HOMO Energy | Data Not Available | |

| LUMO Energy | Data Not Available | |

| Electrochemical Band Gap | Data Not Available |

Note: This table is for illustrative purposes only. Specific experimental data for this compound is not available in the reviewed literature.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. acs.orgugr.es DFT calculations are predicated on the principle that the ground-state energy of a many-electron system can be determined from its electron density. acs.org This approach allows for the prediction of a wide range of molecular properties, from optimized geometries to electronic and optical characteristics.

Geometry Optimization and Conformational Analysis of Fluoranthene (B47539) Systems

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For fluoranthene and its substituted analogues, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The introduction of four methyl groups in the 1,2,3,4-positions of the fluoranthene core induces steric strain, which can lead to deviations from the planarity observed in the parent molecule.

Table 1: Hypothetical Optimized Geometric Parameters for 1,2,3,4-Tetramethylfluoranthene (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-C bond lengths (aromatic) | 1.38 - 1.45 Å |

| C-C bond lengths (methyl C - ring C) | ~1.51 Å |

| C-H bond lengths (methyl) | ~1.10 Å |

| Dihedral angles (indicating planarity) | Small deviations from 0° or 180° |

Note: This table is illustrative and not based on published data for the specific molecule. The values are typical for similar methylated PAHs.

Electronic Structure Calculations Including HOMO/LUMO Energy Levels

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and optical properties. nih.govnih.gov

For PAHs, the HOMO-LUMO gap generally decreases as the size of the conjugated π-system increases. nih.gov The introduction of methyl groups, which are weakly electron-donating, is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, likely resulting in a slightly smaller HOMO-LUMO gap compared to unsubstituted fluoranthene. Computational studies on other PAHs have shown that the position of substituents can significantly impact these energy levels. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) - Hypothetical |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are hypothetical and serve as an illustration of what might be expected based on general trends for methylated PAHs. Specific DFT calculations are required for accurate predictions.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical absorption spectra, such as UV-Vis spectra. sfasu.educore.ac.uk This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of the absorption bands.

The absorption spectrum of this compound is expected to be similar to that of fluoranthene, but with potential shifts in the absorption maxima (λ_max) and changes in intensity due to the electronic and steric effects of the methyl groups. TD-DFT calculations, often performed using functionals like B3LYP or CAM-B3LYP, can provide a theoretical spectrum that aids in the interpretation of experimental data. sfasu.eduacs.org Studies on other substituted PAHs have demonstrated the utility of TD-DFT in understanding their photophysical properties. ru.nl

Table 3: Predicted Optical Absorption Data for this compound (Illustrative)

| Transition | Predicted λ_max (nm) - Hypothetical | Oscillator Strength (f) - Hypothetical |

| S₀ → S₁ | ~360 - 380 | Moderate |

| S₀ → S₂ | ~340 - 360 | Strong |

| S₀ → S₃ | ~280 - 300 | Very Strong |

Note: This is an illustrative table. Actual TD-DFT calculations would provide a more detailed and accurate prediction of the absorption spectrum.

Elucidation of Reaction Mechanisms and Transition States

DFT is also a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves locating the transition state, which is the highest energy point along the reaction coordinate between reactants and products. The energy of the transition state determines the activation energy of the reaction.

For a molecule like this compound, DFT could be used to study its reactivity in various chemical transformations, such as electrophilic substitution or oxidation. The electron-donating methyl groups would likely influence the regioselectivity of such reactions. By calculating the energies of possible intermediates and transition states, one can predict the most likely reaction pathways. nih.gov

Aromaticity and Tropicity Assessments in Fluoranthene Rings

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. While fluoranthene is a non-alternant PAH with a complex electronic structure, its aromatic character can be assessed using computational methods.

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values close to zero imply a non-aromatic character. acs.org

For fluoranthene, NICS calculations would reveal the varying degrees of aromaticity in its different rings. The introduction of methyl groups in this compound could subtly alter the electron delocalization and thus the NICS values of the adjacent rings. It would be expected that the five-membered ring would show different aromatic character compared to the benzene (B151609) and naphthalene (B1677914) moieties within the fluoranthene framework.

Analysis of Charge Delocalization Patterns via Natural Population Analysis (NPA) Charges

Natural Population Analysis (NPA) is a computational method used to derive the distribution of electron density across the atoms within a molecule, assigning a partial charge to each atom. Unlike other methods, NPA is known for its numerical stability and provides a more realistic description of charge distribution, especially in complex organic molecules.

In this compound, the distribution of π-electrons in the aromatic system is of primary interest. The fluoranthene core is an electron-rich polycyclic aromatic hydrocarbon (PAH). The addition of four methyl groups on one of the benzene rings significantly influences the electronic landscape. Methyl groups are known to be weak electron-donating groups through an inductive effect. This donation of electron density is expected to alter the charge distribution across the entire fluoranthene skeleton.

Below is an illustrative table showing the type of data that would be generated from an NPA calculation on this compound. The values are hypothetical and serve only to demonstrate the output of the analysis.

| Atom Type | Atom Position | Hypothetical NPA Charge (a.u.) |

|---|---|---|

| Aromatic Carbon | C-1 | -0.150 |

| Aromatic Carbon | C-2 | -0.185 |

| Aromatic Carbon | C-3 | -0.185 |

| Aromatic Carbon | C-4 | -0.150 |

| Methyl Carbon | C (from C-1 Methyl) | -0.550 |

| Aromatic Carbon | C-7 | -0.120 |

| Aromatic Carbon | C-12 | -0.115 |

Semi-empirical Methods for Preliminary Guideline Development (e.g., AM1)

Semi-empirical quantum chemistry methods serve as a computationally efficient alternative to more demanding ab initio calculations. These methods, which include Austin Model 1 (AM1), are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgucsb.edu This makes them particularly useful for rapid screening of large molecules or for generating initial geometries for higher-level computational studies. wikipedia.org

The AM1 method, developed by Michael Dewar and his colleagues, improves upon earlier models by modifying the treatment of core-core repulsion, providing more reliable results for a broad range of organic molecules. wikipedia.org For a compound like this compound, an AM1 calculation could be used for several preliminary purposes:

Geometry Optimization: To quickly find a stable, low-energy three-dimensional structure.

Heat of Formation: To estimate the enthalpy change when the compound is formed from its constituent elements in their standard states.

Electronic Properties: To get a first approximation of the molecule's dipole moment and ionization potential.

While not as accurate as density functional theory (DFT) or other advanced methods, AM1 provides valuable qualitative insights and starting points at a fraction of the computational cost. nih.gov This efficiency allows for the rapid exploration of chemical space, making it a practical tool for developing initial guidelines in a research project before committing resources to more computationally intensive analyses. ucsb.edu

Molecular Dynamics Simulations and Conformational Space Exploration for Complex Polycycles

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and dynamics, offering insights into how molecules flex, rotate, and interact.

For complex polycyclic molecules, MD is essential for exploring the available conformational space. While the core structure of this compound is largely rigid due to its fused aromatic rings, the four methyl groups possess rotational freedom. The proximity of these four groups to each other on the same six-membered ring suggests that their rotation may be sterically hindered.

An MD simulation of this compound would allow for the exploration of:

Methyl Group Rotation: Mapping the rotational energy barriers of the methyl groups to understand their preferred orientations and the dynamics of their interconversion. This is important as the orientation of these groups can influence crystal packing and intermolecular interactions.

Ring Flexibility: Assessing any subtle out-of-plane distortions or puckering of the aromatic rings that may occur at different temperatures.

Vibrational Modes: Observing the characteristic vibrations of the molecular framework.

By simulating the molecule's behavior over time (typically from nanoseconds to microseconds), MD can reveal the accessible conformations and the energy landscape that governs them. This is particularly crucial for understanding how the molecule might interact with other molecules or surfaces, which is fundamental to its behavior in condensed phases. rsc.org

Synthesis and Properties of 1,2,3,4 Tetramethylfluoranthene Derivatives and Analogues

Role as Precursors for Corannulene (B50411) and Other Buckybowl Derivatives

1,2,3,4-Tetramethylfluoranthene and its derivatives serve as crucial precursors in the synthesis of corannulene and other non-planar polycyclic aromatic hydrocarbons (PAHs) known as "buckybowls." nih.gov These bowl-shaped molecules are fragments of fullerenes and are of significant interest for their unique optoelectronic and supramolecular properties. nih.govuzh.ch The synthetic strategies often involve the annulative π-extension of the fluoranthene (B47539) core to construct the five-membered ring required for the curved structure of corannulene.

A notable synthetic route involves a Diels-Alder cycloaddition to form a bisphenyl-substituted tetramethylfluoranthene intermediate (compound 6 in the study). acs.org This precursor is then subjected to bromination using N-bromosuccinimide (NBS) to yield a hexabromo-fluoranthene derivative. acs.org Subsequent treatment of this brominated compound with sodium hydroxide (B78521) initiates a cyclization process that furnishes a dibromo-diphenylcorannulene, demonstrating a clear synthetic pathway from a substituted fluoranthene to a corannulene derivative. acs.org Other methodologies for creating buckybowls also start from fluoranthene or benzo[k]fluoranthene, employing key palladium-catalyzed cyclization reactions to build the final curved structure. nih.gov

Reductive Coupling Strategies for Corannulene Formation from Fluoranthene Derivatives

Reductive coupling reactions represent a powerful strategy for constructing complex molecules, including the carbon skeletons of buckybowls. orgsyn.org These reactions, often catalyzed by transition metals like nickel or rhodium, facilitate the formation of carbon-carbon bonds. orgsyn.org In the context of corannulene synthesis from fluoranthene derivatives, reductive coupling can be envisioned as a method to stitch together the molecular framework.

While direct reductive coupling of this compound itself is not extensively detailed, analogous strategies are employed. For instance, transition-metal-catalyzed C-H activation and annulation is a key method. A rhodium-catalyzed C-H activation/annulation has been successfully applied to a corannulene-based curved π-conjugated system for the first time, leading to the synthesis of extended quinolizinium-fused corannulenes. acs.org This process involves the intramolecular coupling of positions on the fluoranthene backbone to form the new rings necessary for the buckybowl structure. General reductive coupling strategies often use a metal catalyst (e.g., Ni(cod)₂) in the presence of a reducing agent (e.g., triethylborane) to promote the coupling of carbonyls with dienes, showcasing the versatility of this approach in building complex cyclic and polycyclic systems. orgsyn.org

Development of Functionalized Fluoranthene Derivatives for Tailored Electronic Properties

The functionalization of the fluoranthene skeleton is a key strategy for tuning its electronic and optical properties for applications in materials science, such as organic electronics. beilstein-journals.org By introducing specific substituents, researchers can modulate the frontier molecular orbital (HOMO-LUMO) energy levels, influencing the material's color, fluorescence, and electron-accepting or -donating capabilities. acs.orgnih.gov

A powerful approach for creating functionalized fluoranthenes is through palladium-catalyzed tandem reactions, such as the Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. nih.govacs.orgbeilstein-journals.org This method demonstrates high functional group tolerance, allowing for the synthesis of fluoranthene derivatives bearing both electron-withdrawing (e.g., nitrile, ketone, nitro) and electron-donating groups with good yields. nih.govacs.org

A significant advancement is the incorporation of cationic nitrogen atoms into the extended corannulene framework derived from fluoranthene precursors. acs.org This modification creates extended quinolizinium-fused corannulene derivatives that exhibit distinct electronic effects. acs.org These curved cationic systems show a reduced optical energy gap, greater electron-accepting behavior, and enhanced fluorescence quantum yields (9–13%) compared to the parent corannulene (1%). acs.org The resulting salts display green to orange fluorescence, demonstrating how functionalization can be used to design materials with specific photophysical properties. acs.org

Synthesis and Chemical Reactivity of Heteroatom-Substituted Fluoranthene Analogues

Replacing one or more carbon atoms within the fluoranthene aromatic system with heteroatoms (such as nitrogen or sulfur) yields heterocyclic analogues with significantly altered chemical reactivity and physical properties. beilstein-journals.orgbeilstein-journals.org This structural modification offers numerous opportunities for creating novel materials for organic electronics. beilstein-journals.org

The synthesis of these analogues often relies on palladium-catalyzed cross-coupling and C-H activation reactions. For example, azafluoranthenes (fluoranthenes containing a nitrogen atom) can be prepared in good yields by reacting 1,8-dihalogenated naphthalenes with various pyridinylboronic acids. beilstein-journals.orgbeilstein-journals.org A tandem Suzuki-Miyaura and intramolecular C-H arylation reaction using 4-pyridylboronic acid successfully produced an azafluoranthene, highlighting the method's utility in preparing heteroaromatic analogues. nih.govacs.org More complex systems, such as extended quinolizinium-fused corannulenes, are synthesized using rhodium-catalyzed C-H activation/annulation. acs.org

The synthesis of S,N-heteroacenes, which contain both sulfur and nitrogen, provides further insight into structure-property relationships. beilstein-journals.org Tetracyclic systems with varied sequences of heteroatoms ('SSNS', 'SNNS', 'NSSN') have been synthesized through multistep routes involving key steps like Buchwald-Hartwig amination or Cadogan cyclization of nitro-substituted precursors. beilstein-journals.org The specific arrangement and number of heteroatoms directly influence the electronic properties, typically leading to a red-shift in absorption compared to all-sulfur analogues. beilstein-journals.org

Interactive Data Table: Synthesis of Functionalized and Heteroaromatic Fluoranthene Derivatives

| Product Type | Starting Materials | Key Reaction Type | Catalyst | Yield | Reference |

| Substituted Fluoranthenes | 1,8-Diiodonaphthalene (B175167), Arylboronic acids | Tandem Suzuki-Miyaura/C-H Arylation | Pd(dppf)Cl₂ | up to 78% | nih.gov, acs.org |

| Azafluoranthene | 1,8-Diiodonaphthalene, 4-Pyridylboronic acid | Tandem Suzuki-Miyaura/C-H Arylation | Pd(dppf)Cl₂ | 64% | nih.gov, acs.org |

| Acenaphtho[1,2-b]thiophene | 1,8-Diiodonaphthalene, Thiophene-3-ylboronic acid | Pd-catalyzed Cascade | Pd(dppf)Cl₂·CH₂Cl₂ | 76% | beilstein-journals.org |

| Dibromo-diphenylcorannulene | Hexabromo-fluoranthene derivative | Base-mediated Cyclization | NaOH | 80% | acs.org |

| Extended Quinolizinium-Fused Corannulene | Pyridine-Substituted Corannulene | Rh-catalyzed C-H Activation/Annulation | [Cp*RhCl₂]₂ | 39-42% | acs.org |

| Hexacyclic S,N-Heteroacene ('NSSN') | 2,5-Bis(2-nitrophenyl)thieno[3,2-b]thiophene | Cadogan Cyclization | P(OEt)₃ | 38% | beilstein-journals.org |

Advanced Applications in Materials Science and Photonic Systems

Role as Non-Fullerene Electron Acceptors in Organic Photovoltaic Devices

There is no available research that investigates or establishes the role of 1,2,3,4-Tetramethylfluoranthene as a non-fullerene electron acceptor (NFA) in organic photovoltaic (OPV) devices. The development of NFAs is a significant area of OPV research, with a focus on tuning molecular structures to optimize energy levels, absorption spectra, and charge transport properties. nih.govresearchgate.netnih.gov While fluoranthene (B47539) itself is a known polycyclic aromatic hydrocarbon, its suitability and performance as an NFA core, particularly with simple methyl substitutions like in this compound, has not been reported.

No studies have been published on the charge generation and separation mechanisms in donor-acceptor blends that specifically utilize this compound. Research in this field typically involves advanced spectroscopic and analytical techniques to understand the dynamics of exciton (B1674681) diffusion, dissociation, and charge transfer at the donor-acceptor interface, which is fundamental to the efficiency of organic solar cells. nih.govarxiv.org

There are no morphological investigations of blended active layers containing this compound. The morphology of the active layer, which includes the phase separation and crystallinity of the donor and acceptor materials, is a critical factor influencing the performance of organic photovoltaic devices. researchgate.netrsc.org This area of study requires specific experimental data on thin films containing the compound, which is not available.

Prospective Applications in Organic Electronic Devices Beyond Photovoltaics

There is no documented research on the prospective applications of this compound in organic electronic devices other than photovoltaics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The potential of an organic semiconductor in these devices depends on its specific photophysical and charge transport properties, which remain uncharacterized for this compound. nih.gov

Environmental Formation Pathways and Academic Contextualization

Formation as a Byproduct of Incomplete Combustion of Organic Matter (General Polycyclic Aromatic Hydrocarbons)

Polycyclic aromatic hydrocarbons, including their alkylated derivatives like 1,2,3,4-tetramethylfluoranthene, are not intentionally produced but are the ubiquitous byproducts of the incomplete combustion of organic materials. This process involves the thermal decomposition and subsequent recombination of organic molecules at high temperatures, leading to the formation of stable, multi-ring aromatic structures.

Common sources of PAH formation include:

Natural Sources: Forest and prairie fires, as well as volcanic eruptions, release significant quantities of PAHs into the atmosphere.

Anthropogenic Sources: Human activities are a major contributor to environmental PAH levels. These include the burning of fossil fuels (coal, oil, and natural gas) for power generation and transportation, industrial processes such as coke and asphalt (B605645) production, and domestic activities like wood burning and grilling food.

The specific composition of the PAH mixture produced depends on the type of organic material being burned and the conditions of combustion, such as temperature and oxygen availability. The presence of methyl groups, as in this compound, suggests that the precursor organic matter contained alkylated components or that methylation reactions occurred during the combustion process.

Presence in Complex Environmental Mixtures as a Polycyclic Aromatic Hydrocarbon Component

Due to their formation pathways, PAHs like this compound are typically found in the environment as part of complex mixtures containing numerous other PAH compounds and their derivatives. These mixtures can be found in various environmental compartments:

Air: PAHs can be adsorbed onto particulate matter or exist in the vapor phase, leading to their atmospheric transport over long distances.

Water: Atmospheric deposition and runoff from contaminated soils and surfaces can introduce PAHs into water bodies.

Soil and Sediment: Due to their low water solubility and high affinity for organic matter, PAHs tend to accumulate in soils and sediments, which act as environmental sinks.

The analysis of these complex mixtures is crucial for understanding the sources, fate, and potential impacts of PAH pollution. While the parent compound, fluoranthene (B47539), is commonly detected, methylated isomers such as the tetramethylfluoranthenes are also identified in environmental samples, though often at lower concentrations. nih.gov

Advanced Academic Methodologies for Detection and Study in Environmental Samples (e.g., Chromatographic Assays coupled with Mass Spectrometry, beyond basic identification)

The detection and quantification of specific PAH isomers like this compound within intricate environmental matrices necessitate the use of highly sophisticated analytical techniques. The complexity of these samples, often containing hundreds of similar compounds, requires methods with high resolving power and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone of PAH analysis. This technique separates the components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected by the mass spectrometer. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

For the analysis of complex PAH mixtures, several advanced GC-MS methodologies are employed:

High-Resolution Capillary Columns: To achieve the necessary separation of closely related isomers, long capillary columns with specialized stationary phases are used.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of compounds in complex matrices.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. A specific parent ion is selected in the first mass analyzer, fragmented, and then the resulting daughter ions are analyzed in a second mass analyzer. This provides an even higher degree of certainty in compound identification, which is particularly useful for distinguishing between isomers that may have very similar primary mass spectra.

Sample Preparation: Prior to GC-MS analysis, a rigorous sample preparation process is required to extract the PAHs from the environmental matrix (e.g., soil, water, or air particles) and remove interfering substances. Common techniques include:

Soxhlet Extraction: A classical method for extracting organic compounds from solid samples using a solvent.

Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures to speed up the extraction process.

Solid-Phase Extraction (SPE): A cleanup technique used to isolate the PAHs from the crude extract and remove interfering compounds.

The combination of these advanced analytical techniques allows researchers to identify and quantify specific methylated PAHs like the isomers of tetramethylfluoranthene, providing valuable data for environmental monitoring, source apportionment, and risk assessment.

Q & A

Q. What are the recommended analytical techniques for quantifying 1,2,3,4-Tetramethylfluoranthene in environmental samples?

Answer: Quantification requires high-resolution methods due to structural complexity and potential co-eluting contaminants. Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) for separation, coupled with electron ionization (EI) for fragmentation patterns. For enhanced sensitivity in trace analysis, employ high-performance liquid chromatography (HPLC) with fluorescence detection, leveraging the compound’s aromatic fluorophore (excitation/emission ~260/400 nm) . Internal standards (e.g., deuterated analogs like 1,2:3,4-Tetrahydrofluoranthene-d₁₀) improve accuracy by correcting matrix effects . Validate methods using spike-recovery experiments in matrices such as soil or sediment extracts.

Q. How can researchers optimize synthetic routes for this compound?

Answer: Synthesis typically involves Friedel-Crafts alkylation of fluoranthene with methyl halides, but regioselectivity challenges arise due to steric hindrance. Optimize via:

- Catalyst screening : Use Lewis acids (e.g., AlCl₃ or FeCl₃) to enhance methyl group orientation .

- Solvent polarity control : Toluene or dichloromethane improves yield by stabilizing carbocation intermediates.

- Stepwise methylation : Sequential addition of methyl groups minimizes byproducts. Monitor intermediates via ¹H NMR (δ 2.1–2.5 ppm for methyl protons) and high-resolution MS (expected [M]⁺ at m/z 234.14) .

Q. What strategies mitigate fluorescence quenching in spectroscopic studies of this compound?

Answer: Quenching often stems from aggregation or solvent interactions. Mitigate by:

- Solvent selection : Use non-polar solvents (e.g., hexane) to reduce polarity-driven quenching.

- Concentration control : Dilute samples (<1 µM) to prevent π-π stacking.

- Additive incorporation : Introduce bulky substituents (e.g., tert-butyl groups) or use surfactant micelles (e.g., SDS) to sterically hinder aggregation . Validate via UV-Vis spectroscopy (absorption maxima ~260 nm) and fluorescence lifetime measurements to distinguish static vs. dynamic quenching mechanisms.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?

Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-induced conformational shifts. Address via:

- Variable-temperature NMR : Probe conformational flexibility by observing signal splitting at low temperatures (e.g., −40°C).

- DFT calculations : Compare experimental ¹³C NMR shifts (δ 120–140 ppm for aromatic carbons) with B3LYP/6-311+G(d,p)-level predictions to identify dominant conformers .

- Cross-validation : Use X-ray crystallography (if crystalline) or Raman spectroscopy to corroborate structural assignments .

Q. What experimental designs are optimal for studying the environmental photodegradation of this compound?

Answer: Design controlled photolysis experiments with:

- Light sources : Simulate sunlight using xenon arc lamps (λ > 290 nm) with UV filters.

- Matrix variation : Test degradation kinetics in aqueous (e.g., HPLC-grade water with 0.1% humic acid) vs. organic (e.g., silica gel-adsorbed) phases.

- Radical scavengers : Add isopropanol or NaN₃ to assess ROS (e.g., •OH, ¹O₂) contributions. Quantify degradation products via LC-QTOF-MS and track half-lives using first-order kinetics models .

Q. How can researchers leverage fluorinated analogs to probe structure-activity relationships (SAR) in this compound-based materials?

Answer: Fluorination alters electronic properties and thermal stability. Synthesize analogs (e.g., perfluoro-3-ethyl derivatives) via SbF₅-mediated fluorination . Evaluate SAR by:

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of fluorine.

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td) to correlate stability with substitution patterns.

- X-ray photoelectron spectroscopy (XPS) : Quantify fluorine content and bonding environments (F 1s ~688 eV) .

Q. What methodologies enable the detection of this compound in complex biological membranes?

Answer: Use confocal fluorescence microscopy with lipid bilayer models (e.g., DPhPC/cholesterol membranes). Prepare giant unilamellar vesicles (GUVs) doped with the compound (0.1–1 mol%). Image using a 405 nm laser and collect emission via a 450/50 nm bandpass filter. Quantify membrane partitioning via fluorescence correlation spectroscopy (FCS) to calculate diffusion coefficients . For in-situ tracking, employ radiolabeling (¹⁴C-methyl groups) and autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.